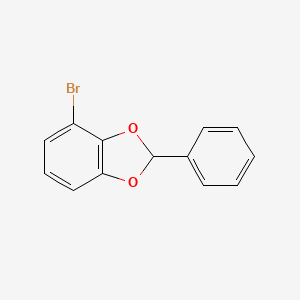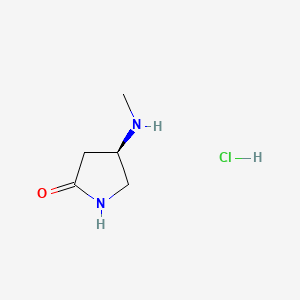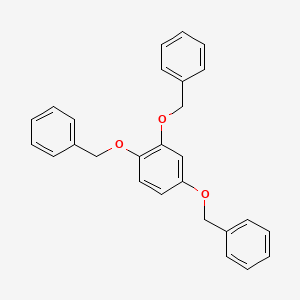
6-Bromo-2-ethoxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-ethoxynicotinaldehyde is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and an ethoxy group is attached to the 2nd position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethoxynicotinaldehyde typically involves the bromination of 2-ethoxynicotinaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-ethoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-ethoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-ethoxynicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The aldehyde group can also participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-chloronicotinic acid: Similar structure but with a chlorine atom instead of an ethoxy group.
6-Bromo-2-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
6-Bromo-2-ethoxynicotinaldehyde is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C8H8BrNO2 |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
6-bromo-2-ethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8-6(5-11)3-4-7(9)10-8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
VKVXPFGPQWACBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=N1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



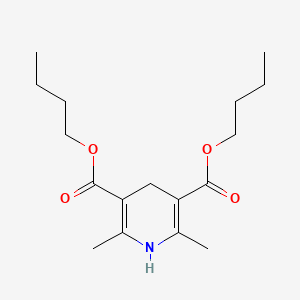
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
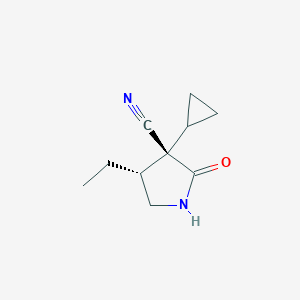
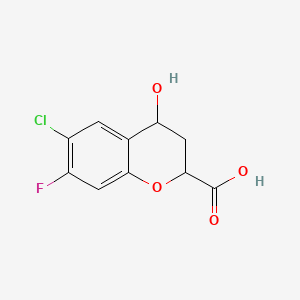

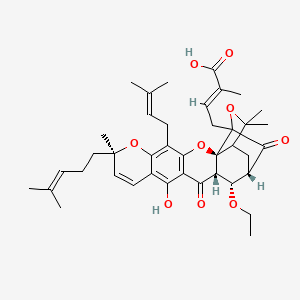
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
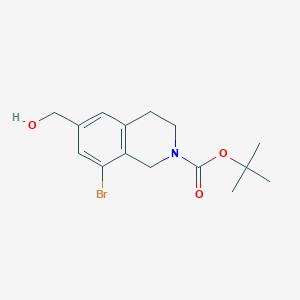
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
